- Trichloromethyl chloroformate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

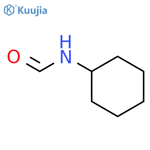

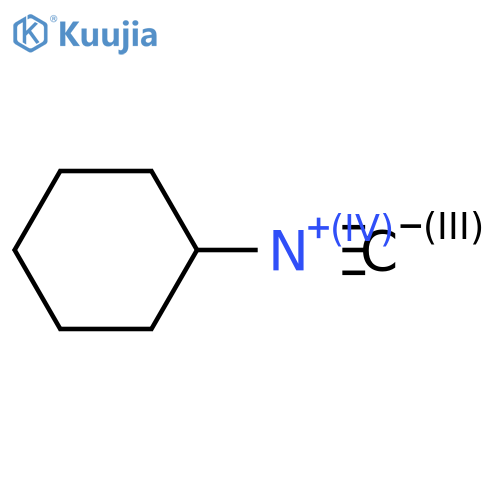

CYCLOHEXYL ISOCYANIDE structure

Nombre del producto:CYCLOHEXYL ISOCYANIDE

Número CAS:931-53-3

MF:C7H11N

Megavatios:109.168941736221

MDL:MFCD00003839

CID:95526

PubChem ID:79129

CYCLOHEXYL ISOCYANIDE Propiedades químicas y físicas

Nombre e identificación

-

- CYCLOHEXYL ISOCYANIDE

- Cyclohexane, isocyano-

- Cyclohexaneisonitrile

- BIO-FARMA BF001328

- ISOCYANOCYCLOHEXANE

- HANSA ISN-0519

- CYCLOHEXYL ISONITRILE

- Cyclohexyl #niso-cyanide

- Cyclohexyl isocyanide (6CI, 7CI, 8CI)

- Isocyanocyclohexane (ACI)

- 1-Cyclohexyl isonitrile

- MFCD00003839

- EN300-254313

- SCHEMBL243870

- 3-Isocyano-cyclohexane

- Isocyano-cyclohexane

- AKOS001476742

- Q27102739

- D89407

- GEO-00871

- CYI

- A904753

- NSC-60128

- NSC60128

- N-Cyclohexylisocyanide

- EINECS 213-238-7

- LS-13296

- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid

- NS00039528

- XYZMOVWWVXBHDP-UHFFFAOYSA-N

- NSC 60128

- cyclohexylisonitrile

- CYCLOHEXYL-ISOCYANIDE

- 931-53-3

- CHEBI:17966

- Cyclohexylisocyanide

- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H

- DTXSID90239266

- N7L87QP9YG

- FT-0633127

- CS-W004145

- STK893682

- DB-057375

- SY040862

- BBL020976

-

- MDL: MFCD00003839

- Renchi: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2

- Clave inchi: XYZMOVWWVXBHDP-UHFFFAOYSA-N

- Sonrisas: [C-]#[N+]C1CCCCC1

Atributos calculados

- Calidad precisa: 109.089149g/mol

- Carga superficial: 0

- XLogP3: 1.7

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 109.089149g/mol

- Masa isotópica única: 109.089149g/mol

- Superficie del Polo topológico: 4.4Ų

- Recuento de átomos pesados: 8

- Complejidad: 103

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.878 g/mL at 25 °C(lit.)

- Punto de fusión: 6.45°C

- Punto de ebullición: 78°C/27mmHg(lit.)

- Punto de inflamación: Fahrenheit: 170.6 ° f

Celsius: 77 ° c - índice de refracción: n20/D 1.45(lit.)

- Estabilidad / vida útil: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.

- PSA: 0.00000

- Logp: 1.46910

- Disolución: Not determined

CYCLOHEXYL ISOCYANIDE Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Instrucciones de peligro: H227-H301+H311+H331-H315-H319

- Declaración de advertencia: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501

- Número de transporte de mercancías peligrosas:UN 2810 6.1/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 23/24/25

- Instrucciones de Seguridad: S36/37

- Código F de la marca fuka:10-13-21

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1

- Condiciones de almacenamiento:2-8°C

- Grupo de embalaje:III

- Términos de riesgo:R20/21/22

CYCLOHEXYL ISOCYANIDE Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

CYCLOHEXYL ISOCYANIDE PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |

CYCLOHEXYL ISOCYANIDE |

931-53-3 | 98.0%(GC) | 5g |

¥1185.0 | 2022-06-10 | |

| Enamine | EN300-254313-2.5g |

isocyanocyclohexane |

931-53-3 | 95% | 2.5g |

$61.0 | 2024-06-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |

Cyclohexyl Isocyanide |

931-53-3 | ≥98%(GC) | 1g |

¥140.00 | 2022-09-02 | |

| TRC | C992355-2.5g |

Cyclohexyl Isocyanide |

931-53-3 | 2.5g |

$ 155.00 | 2022-06-06 | ||

| Enamine | EN300-254313-0.1g |

isocyanocyclohexane |

931-53-3 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-25.0g |

isocyanocyclohexane |

931-53-3 | 95% | 25.0g |

$425.0 | 2024-06-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |

Cyclohexyl Isocyanide |

931-53-3 | >98.0%(GC) | 5g |

¥1185.00 | 2024-04-15 | |

| Enamine | EN300-254313-0.05g |

isocyanocyclohexane |

931-53-3 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-254313-100.0g |

isocyanocyclohexane |

931-53-3 | 95% | 100.0g |

$1471.0 | 2024-06-19 | |

| Enamine | EN300-254313-5.0g |

isocyanocyclohexane |

931-53-3 | 95% | 5.0g |

$101.0 | 2024-06-19 |

CYCLOHEXYL ISOCYANIDE Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt

Referencia

- A more sustainable and highly practicable synthesis of aliphatic isocyanides, Green Chemistry, 2020, 22(3), 933-941

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Tosyl chloride , Sodium bicarbonate Solvents: Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ; 16 h, rt

Referencia

- In-water synthesis of isocyanides under micellar conditions, Green Chemistry, 2022, 24(18), 7022-7028

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C

1.3 Solvents: Toluene ; 45 min, 140 °C

Referencia

- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether

Referencia

- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides, Chemische Berichte, 1966, 99(10), 3163-72

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux

1.2 Reagents: Water ; 0 - 5 °C

1.2 Reagents: Water ; 0 - 5 °C

Referencia

- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Triethylamine , 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane

Referencia

- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC, Journal of Organic Chemistry, 1999, 64(19), 6984-6988

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

1.2 Solvents: Water ; 0.6 min, rt

Referencia

- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568

Synthetic Routes 13

Condiciones de reacción

1.1 0 °C; overnight, 0 °C → reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt

Referencia

- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Pyridine , Phosphorus oxychloride Solvents: Pyridine ; cooled; 5 h, reflux

Referencia

- Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological Activities, Journal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Triethylamine ; 4 h, 80 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C

Referencia

- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit, Green Chemistry, 2017, 19(1), 249-258

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane

Referencia

- Dehydration of formamides using the Burgess reagent: a new route to isocyanides, Journal of the Chemical Society, 1998, (6), 1015-1018

CYCLOHEXYL ISOCYANIDE Raw materials

- Carbonimidic dichloride, cyclohexyl-

- Ethyl formate

- Methanethioamide, N-cyclohexyl-

- isothiocyanatocyclohexane

- N-Cyclohexylformamide

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE Literatura relevante

-

Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118

-

2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293

-

Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560

-

Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326

-

Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652

931-53-3 (CYCLOHEXYL ISOCYANIDE) Productos relacionados

- 616-24-0(3-Aminopentane)

- 108-09-8(1,3-Dimethylbutylamine)

- 768-94-5(Amantadine)

- 543-82-8(1,5-Dimethylhexylamine)

- 591-77-5(pentane-1,4-diamine)

- 355377-26-3(2-isocyanopentane)

- 1003-03-8(cyclopentanamine)

- 134420-07-8(Cycloheptyl isocyanide)

- 2172181-62-1(2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-2-yl}acetic acid)

- 2229382-22-1(1-(2-methylbut-3-yn-2-yl)-3-(propan-2-yl)benzene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

Pureza:99%

Cantidad:25g

Precio ($):268.0